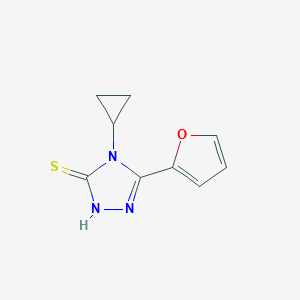![molecular formula C18H14F3N3O2 B277552 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFPAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phthalazinone derivatives and has shown promising results in various biochemical and physiological studies.
作用機序
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as an allosteric inhibitor of PTP1B by binding to a site distinct from the active site. This binding induces a conformational change in the enzyme, which reduces its catalytic activity. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells, which suggests that it can improve glucose homeostasis in vivo. Additionally, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to inhibit the proliferation of cancer cells by targeting PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to inhibit the proliferation of cancer cells by targeting PTP1B. In addition, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to reduce inflammation and oxidative stress in various cell types.
実験室実験の利点と制限
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as well. It has a relatively low solubility in water, which can limit its use in some experiments. In addition, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has not been extensively studied in vivo, which means that its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for the study of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential application is in the treatment of diabetes and other metabolic disorders. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to improve glucose homeostasis in vitro and in animal models, which suggests that it may be a promising therapeutic agent. Another potential application is in the treatment of cancer. PTP1B is overexpressed in many types of cancer, and 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine whether 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a cancer therapeutic. Finally, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide could be used as a tool to study the role of PTP1B in other biological processes, such as immune function and neurodegeneration.
Conclusion:
In conclusion, 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a promising chemical compound that has been widely used in scientific research. It has been found to be a potent inhibitor of PTP1B, which plays a crucial role in regulating cell signaling pathways. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several potential applications in the treatment of diabetes, cancer, and other diseases. Further studies are needed to determine the pharmacokinetics and toxicity of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, as well as its potential as a therapeutic agent.
合成法
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)aniline with 2,3-dichloro-1,4-naphthoquinone in the presence of potassium carbonate and DMF (dimethylformamide). The resulting intermediate is then treated with N-(2-aminoethyl)-4-methylbenzenesulfonamide, which leads to the formation of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. The yield of this synthesis method is around 60%.
科学的研究の応用
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research as a tool to study various biochemical and physiological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to selectively inhibit PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
特性
製品名 |
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
分子式 |
C18H14F3N3O2 |
分子量 |
361.3 g/mol |
IUPAC名 |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-24-17(26)14-8-3-2-7-13(14)15(23-24)10-16(25)22-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChIキー |
OVKRPPZPGHAZFR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)


![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B277490.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)